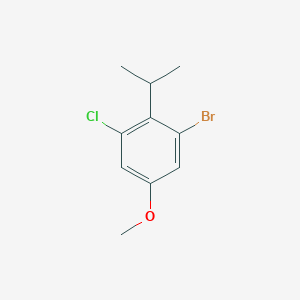
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, isopropyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and acylation reactions. These methods ensure the selective introduction of substituents on the benzene ring, maintaining the integrity of the aromatic system .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reaction mechanisms .
Comparación Con Compuestos Similares
- 1-Bromo-3-chloro-5-methoxybenzene
- 1-Bromo-2-methoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
Comparison: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, the presence of the isopropyl group adds steric hindrance, potentially altering the compound’s behavior in chemical reactions and its interactions with biological targets .
Propiedades
Fórmula molecular |
C10H12BrClO |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-6(2)10-8(11)4-7(13-3)5-9(10)12/h4-6H,1-3H3 |
Clave InChI |
JPSIQDABPYASGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1Br)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















